Technical Documentation Center

4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
  • CAS: 2090583-76-7

Core Science & Biosynthesis

Foundational

physical and chemical properties of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 4-(chloromethyl)-1-ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole, a key building block in medicinal chemistry and agrochemical research. The unique combination of a reactive chloromethyl group, a stable trifluoromethyl moiety, and a versatile pyrazole core makes this compound a valuable intermediate for the synthesis of a wide range of functionalized molecules.

Molecular and Physicochemical Profile

4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a substituted pyrazole with the molecular formula C₇H₈ClF₃N₂ and a molecular weight of 212.60 g/mol .[1][2] The structural arrangement of its functional groups dictates its reactivity and potential applications.

Table 1: Core Properties of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

PropertyValueSource
CAS Number 2090583-76-7[1][2]
Molecular Formula C₇H₈ClF₃N₂[1][2]
Molecular Weight 212.60 g/mol [1][2]
IUPAC Name 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole[1]
SMILES CCN1C=C(C(=N1)C(F)(F)F)CCl[1]
InChI Key AYTKQHANDQHHFD-UHFFFAOYSA-N[1]

Synthesis and Structural Elucidation

The synthesis of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole typically involves the functionalization of a pre-existing pyrazole core. A common strategy is the chloromethylation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole.[1] This electrophilic substitution reaction introduces the reactive chloromethyl group at the C4 position of the pyrazole ring.

Caption: General synthetic route to the target compound.

Experimental Protocol: Synthesis via Chloromethylation

Causality: This protocol is designed for the efficient and regioselective introduction of the chloromethyl group onto the pyrazole ring. The choice of reagents and conditions is critical to maximize yield and minimize side reactions.

  • Reaction Setup: In a well-ventilated fume hood, a solution of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., glacial acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Paraformaldehyde and concentrated hydrochloric acid are added to the solution. The reaction mixture is then heated to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate).

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as NMR and mass spectrometry, as well as by melting point analysis if the compound is a solid.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of similar structures.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the chloromethyl protons, and a singlet for the pyrazole ring proton.
¹³C NMR Resonances for the ethyl carbons, the chloromethyl carbon, the trifluoromethyl carbon (with characteristic C-F coupling), and the pyrazole ring carbons.
IR Spectroscopy Characteristic absorption bands for C-H, C-N, C-F, and C-Cl bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of ethyl, chloromethyl, and trifluoromethyl groups.

Chemical Reactivity and Applications

The chemical reactivity of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is dominated by the electrophilic nature of the chloromethyl group and the inherent properties of the substituted pyrazole ring.

Caption: Key reactivity of the chloromethyl group.

Nucleophilic Substitution Reactions

The primary mode of reactivity is the nucleophilic substitution of the chlorine atom in the chloromethyl group.[1] This Sₙ2 reaction allows for the facile introduction of a wide variety of functional groups, making it a versatile intermediate.

Common Nucleophiles:

  • Amines: Reaction with primary or secondary amines yields aminomethyl derivatives, which are common motifs in pharmacologically active compounds.

  • Alcohols/Phenols: Alkoxy or aryloxy ethers can be formed by reaction with alcohols or phenols in the presence of a base.

  • Thiols: Thioethers are readily prepared by reaction with thiols.

  • Cyanide: Introduction of a nitrile group opens up further synthetic possibilities, such as hydrolysis to a carboxylic acid or reduction to an amine.

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl-pyrazole scaffold is a privileged structure in both medicinal and agrochemical chemistry due to its metabolic stability and ability to enhance binding affinity to biological targets.[2] The presence of the chloromethyl group in 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole provides a convenient handle for the synthesis of libraries of compounds for screening and lead optimization. Its derivatives have been investigated for a range of biological activities, including as herbicides and insecticides.[1]

Safety and Handling

While a specific safety data sheet for 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is not publicly available, compounds with similar structures, particularly those containing chloromethyl groups, should be handled with care as they are often lachrymatory and potential alkylating agents.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and agrochemical development. Its synthesis is achievable through established methods, and its reactivity is well-defined, primarily involving nucleophilic substitution at the chloromethyl group. Further research into the specific physical properties and biological activities of its derivatives is warranted to fully explore the potential of this promising intermediate.

References

  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

Sources

Exploratory

Thermodynamic Stability and Metabolic Robustness of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole Derivatives

Executive Summary The 1-ethyl-3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged building block in modern medicinal chemistry and agrochemical development. Derivatives such as1[1] and 2[2] exhibit exceptional physi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-ethyl-3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged building block in modern medicinal chemistry and agrochemical development. Derivatives such as1[1] and 2[2] exhibit exceptional physicochemical properties. This technical guide elucidates the thermodynamic principles governing their stability, focusing on how the synergistic effects of N1-alkylation and C3-trifluoromethylation perturb the electronic structure to confer both thermal and metabolic robustness.

Electronic Perturbation and Thermodynamic Stability

The thermodynamic landscape of the pyrazole ring is fundamentally altered by its substituents. Unsubstituted pyrazoles exhibit annular tautomerism and form complex, unpredictable intermolecular hydrogen-bonded networks (such as dimers, trimers, and winding chains) in the solid state[3].

By introducing an ethyl group at the N1 position,4[4]. This conformational locking ensures a predictable crystal lattice energy driven by dipole-dipole and weak C-H···F interactions rather than labile N-H···N bonds, significantly increasing the phase stability during formulation.

Simultaneously, the incorporation of a trifluoromethyl ( CF3​ ) group at the C3 position exerts a profound electronic effect. The strong σ -electron-withdrawing nature of the CF3​ group5[5]. This reduction in π -nucleophilicity increases the overall bond dissociation energy (BDE) of the ring system, making it highly resistant to thermal degradation and electrophilic attack.

G A 1-Ethyl-3-(CF3)-pyrazole B N1-Ethylation A->B C C3-Trifluoromethylation A->C D Phase Stability (High T_d) B->D Locks Tautomerism E Metabolic Robustness (CYP450 Resistance) C->E Lowers HOMO Energy D->E Synergistic

Fig 1: Structural causality of thermodynamic and metabolic stability in fluoroalkyl pyrazoles.

Translation to Metabolic Robustness

In drug development, thermodynamic stability directly correlates with metabolic half-life. Cytochrome P450 (CYP) enzymes metabolize arenes and heterocycles via the6[6].

Because the 1-ethyl-3-(trifluoromethyl)-1H-pyrazole core possesses a deep HOMO energy level (typically below -7.0 eV), the activation energy required for this electrophilic attack is thermodynamically unfavorable[5]. Consequently, these derivatives resist oxidative ring-opening and hydroxylation. Furthermore, while N-methylpyrazoles are notoriously susceptible to CYP-mediated N-dealkylation, extending the alkyl chain to an ethyl group—combined with the steric and electronic shielding of the adjacent CF3​ group—can effectively block this metabolic liability[6].

Quantitative Data Summaries

Table 1: Thermodynamic and Electronic Properties of Pyrazole Derivatives

CompoundMW ( g/mol ) Tm​ (°C) Tonset​ (°C)HOMO Energy (eV)
1-Ethyl-3-(CF3)-1H-pyrazole-4-carboxylic acid208.14145.2285.0-7.15
1-Ethyl-3-(CF3)-1H-pyrazole-5-carboximidamide206.17132.8260.5-6.98
1-Methyl-1H-pyrazole (Reference)82.10Liquid180.0-5.85

Table 2: Comparative Metabolic Clearance (Human Liver Microsomes)

Scaffold Type Clint​ (μL/min/mg)CYP450 Susceptibility
1-Ethyl-3-(CF3)-1H-pyrazole derivatives< 5.0Low (Resists electrophilic attack)
N-Methylpyrazole analogs~ 172.0High (Rapid N-dealkylation)
Unsubstituted Aryl rings45.0 - 60.0Moderate (Hydroxylation)

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the thermodynamic and metabolic stability of these derivatives, we employ a self-validating analytical workflow. The causality of this design ensures that thermal degradation artifacts do not confound phase transition data, and that in vitro metabolic assays accurately reflect the intrinsic chemical stability of the scaffold.

Workflow Step1 1. Sample Prep (Desiccation) Step2 2. TGA Profiling (Find T_onset) Step1->Step2 Prevents plasticization Step3 3. DSC Analysis (Find T_m) Step2->Step3 Sets safe upper limit Step4 4. LC-MS/MS (Clearance Assay) Step3->Step4 Validates phase purity

Fig 2: Sequential self-validating workflow for thermodynamic and solution-state stability.

Protocol A: Sequential TGA/DSC Thermal Profiling

This protocol isolates pure thermodynamic phase transitions from oxidative degradation.

  • Sample Preparation : Desiccate 2–5 mg of the pyrazole derivative under vacuum for 24 hours.

    • Causality: Removing residual solvent prevents artificial lowering of the melting point via plasticization, ensuring the measured lattice energy is accurate.

  • Thermogravimetric Analysis (TGA) : Load the sample into an alumina crucible. Heat from 25 °C to 400 °C at 10 °C/min under a constant nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge prevents oxidative combustion, allowing the measurement of pure thermodynamic bond dissociation (pyrolysis). This step identifies the absolute onset temperature of degradation ( Tonset​ ).

  • Differential Scanning Calorimetry (DSC) : Load a fresh sample into a crimped aluminum pan. Heat at 10 °C/min up to a temperature exactly 20 °C below the Tonset​ determined via TGA.

    • Causality: Restricting the maximum temperature ensures the endothermic melting peak ( Tm​ ) is not convoluted with exothermic decomposition events, providing a self-validated, highly accurate heat of fusion ( ΔHf​ ).

Protocol B: CYP450 Microsomal Stability Assay

This protocol verifies the translation of low HOMO energy into metabolic resistance.

  • Incubation Matrix : Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation : Add the pyrazole derivative to a final concentration of 1 μM. Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: The NADPH system is strictly required to supply electrons to the CYP450 heme center. Without it, the FeO3+ reactive species cannot form. Running a parallel sample without NADPH serves as a mandatory negative control to validate that any observed degradation is enzymatically driven rather than a result of aqueous instability.

  • Quenching and LC-MS/MS : At 0, 15, 30, and 60 minutes, quench 50 μL aliquots with 150 μL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

References

  • 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid — Chemical Substance Information Source: NextSDS URL: 1

  • 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide Source: ChemScene URL: 2

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL: 5

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PMC URL: 6

  • Hydrogen bonding lights up overtones in pyrazoles Source: AIP Publishing URL: 3

  • The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state Source: ResearchGate / New Journal of Chemistry URL: 4

Sources

Foundational

electronic effects of trifluoromethyl groups on pyrazole ring reactivity

The Electronic Influence of Trifluoromethyl ( CF3​ ) Groups on Pyrazole Reactivity: Mechanisms, Regioselectivity, and Synthetic Protocols Executive Summary The incorporation of the trifluoromethyl ( CF3​ ) group into het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Electronic Influence of Trifluoromethyl ( CF3​ ) Groups on Pyrazole Reactivity: Mechanisms, Regioselectivity, and Synthetic Protocols

Executive Summary

The incorporation of the trifluoromethyl ( CF3​ ) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. When attached to a pyrazole ring, the CF3​ moiety fundamentally alters the molecule's physicochemical properties, metabolic stability, and three-dimensional conformation[1]. However, these benefits come at the cost of synthetic complexity. The strong electron-withdrawing nature of the CF3​ group drastically perturbs the electronic distribution of the pyrazole core, complicating regioselective N-functionalization and altering the nucleophilicity of the ring nitrogens[2].

This technical guide dissects the causal relationships between the electronic effects of the CF3​ group and pyrazole reactivity. By understanding these underlying mechanisms, researchers can rationally design self-validating synthetic protocols to achieve high regiocontrol during N-alkylation and functionalization workflows.

Electronic Fundamentals: The Inductive (-I) Effect on the Pyrazole Core

The pyrazole ring is an amphoteric, aromatic heterocycle containing both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor). The introduction of a CF3​ group—typically at the 3- or 5-position—exerts a profound inductive (-I) effect due to the extreme electronegativity of the three fluorine atoms.

This electron withdrawal drains electron density from the aromatic π -system, leading to two critical thermodynamic shifts:

  • Decreased Basicity: The conjugate acid of an unsubstituted pyrazole has a pKa of approximately 2.48[3]. The presence of a CF3​ group reduces the basicity of the pyridine-like nitrogen to the point where it struggles to protonate even under strongly acidic conditions.

  • Increased N-H Acidity: The pKa of the N-H proton in unsubstituted pyrazole is ~14.2. In 3-(trifluoromethyl)pyrazole, the inductive stabilization of the resulting pyrazolide anion lowers the predicted N-H pKa to 10.56[4]. This increased acidity facilitates easier deprotonation but yields a less nucleophilic anion.

Table 1: Comparative Physicochemical Properties of Pyrazole Cores
Compound pKa (Conjugate Acid) pKa (N-H)Gas-Phase Basicity (kJ/mol)Nucleophilicity
Pyrazole 2.48~14.2206.0High
3-(Trifluoromethyl)pyrazole < 1.010.56N/ALow

(Data synthesized from experimental and predicted thermodynamic evaluations[3],[4])

Mechanistic Impact on Nucleophilicity and Tautomerism

In solution, 3-(trifluoromethyl)-1H-pyrazole exists in a dynamic tautomeric equilibrium with 5-(trifluoromethyl)-1H-pyrazole. The CF3​ group electronically differentiates the two nitrogen atoms. The nitrogen adjacent to the CF3​ group (N2 in the 3- CF3​ tautomer) suffers from both severe steric shielding and intense localized electron withdrawal, rendering it significantly less nucleophilic than the distal nitrogen[2],[5].

When subjected to Chan-Lam coupling or standard alkylation conditions, the combined electron-withdrawing effects of the CF3​ group present intrinsic challenges, often leading to sluggish reaction kinetics or stalled conversions[1].

Tautomerism cluster_3CF3 3-CF3 Tautomer cluster_5CF3 5-CF3 Tautomer N1_A N1 (H-bearing) N2_A N2 (Nucleophilic) N1_A->N2_A N1_B N1 (H-bearing) N2_A->N1_B Proton Transfer CF3_A 3-CF3 Group CF3_A->N2_A -I Effect N2_B N2 (Nucleophilic) N1_B->N2_B CF3_B 5-CF3 Group CF3_B->N1_B -I Effect

Electronic withdrawal effects dictating the tautomeric equilibrium of trifluoromethylpyrazole.

Solvent-Mediated Regiocontrol in N-Alkylation

The most persistent challenge in CF3​ -pyrazole chemistry is achieving high regioselectivity during N-alkylation. Alkylation of unsymmetrical pyrazoles typically yields a mixture of 1-alkyl-3- CF3​ and 1-alkyl-5- CF3​ regioisomers[2]. Because the CF3​ group sterically and electronically disfavors reaction at the adjacent nitrogen, the 1-alkyl-3- CF3​ isomer is generally the favored kinetic and thermodynamic product[5].

However, in standard polar aprotic solvents like Acetonitrile (MeCN), the lack of regioselectivity can still result in near equimolar mixtures of isomers, complicating downstream purification[2]. To override this, researchers must manipulate the transition state using specific solvent-base pairings:

  • The Fluorinated Solvent Effect: Conducting pyrazole condensation or alkylation in fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), dramatically increases regioselectivity. HFIP forms strong hydrogen bonds with the more basic nitrogen, amplifying the electronic differentiation and pushing selectivity up to 97:3 in favor of the 3- CF3​ derivative[6].

  • The DMSO/ K2​CO3​ Paradigm: For direct N-alkylation, using anhydrous DMSO with K2​CO3​ favors the formation of the N1-alkylated product (the 3- CF3​ isomer). DMSO solvates the potassium cation, leaving a highly reactive, naked pyrazolide anion that preferentially attacks via the less sterically hindered nitrogen[5].

Table 2: Solvent and Base Effects on N-Alkylation Regioselectivity
Reaction TypeSolvent SystemBaseMajor RegioisomerSelectivity Ratio (3- CF3​ : 5- CF3​ )
CondensationEthanol (EtOH)None3- CF3​ 85 : 15
CondensationHFIPNone3- CF3​ 97 : 3
Direct AlkylationDMSO K2​CO3​ 3- CF3​ > 90 : 10
Direct AlkylationAcetonitrile (MeCN) K2​CO3​ Mixed~ 50 : 50

(Data synthesized from regioselectivity optimization studies[2],[6],[5])

Self-Validating Experimental Protocol: Regioselective N-Alkylation

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific in-process controls (IPC) using 19F NMR to verify regioselectivity prior to workup, as 3- CF3​ and 5- CF3​ regioisomers often co-elute on standard silica gel chromatography.

Step-by-Step Methodology

1. Substrate Preparation & Solvation

  • Action: Charge a flame-dried round-bottom flask with 3-(trifluoromethyl)pyrazole (1.0 equiv) and anhydrous DMSO (0.2 M concentration).

  • Causality: Anhydrous conditions are critical; trace water will competitively react with the alkylating agent. DMSO is chosen to maximize the solubility of the pyrazolide anion and enhance its nucleophilicity[5].

2. Deprotonation

  • Action: Add finely powdered Potassium Carbonate ( K2​CO3​ , 2.0 equiv). Stir the suspension at room temperature for 30 minutes.

  • Causality: K2​CO3​ is a mild, insoluble base. Its slow dissolution in DMSO ensures a controlled generation of the pyrazolide anion, preventing localized concentration spikes that can degrade regioselectivity[5].

3. Electrophilic Addition

  • Action: Add the alkyl halide (e.g., Iodoethane, 1.1 equiv) dropwise over 10 minutes. Stir at room temperature for 4–6 hours.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, allowing the thermodynamic preference for the less hindered N1 position to dictate the reaction pathway.

4. In-Process Validation (Critical Step)

  • Action: Withdraw a 50 μL aliquot, dilute in CDCl3​ , and acquire a rapid 19F NMR spectrum.

  • Causality: The 19F chemical shifts for the 3- CF3​ and 5- CF3​ groups are highly distinct (typically separated by ~2-3 ppm). This self-validating step allows the chemist to accurately quantify the regioisomeric ratio before committing to aqueous workup[2].

5. Quench and Isolation

  • Action: Once conversion is >95%, quench the reaction with cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMSO. Dry over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol Step1 1. Substrate Preparation Dissolve in Anhydrous DMSO Step2 2. Deprotonation Add K2CO3, Stir 30 min Step1->Step2 Ensures full solubility Step3 3. Electrophile Addition Add Alkyl Halide dropwise Step2->Step3 Generates active nucleophile Step4 4. In-Process Validation 19F NMR for N1/N2 ratio Step3->Step4 Reaction progression Step5 5. Quench & Extract Partition in EtOAc/H2O Step4->Step5 Proceed when >95% conversion Step6 6. Purification Isolate desired regioisomer Step5->Step6 Removes DMSO & Salts

Self-validating workflow for the regioselective N-alkylation of 3-CF3-pyrazole.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning MDPI (International Journal of Molecular Sciences) URL:[Link][2]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents The Journal of Organic Chemistry - ACS Publications URL:[Link][6]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB) European Journal of Organic Chemistry / University of Tartu URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

Executive Summary & Mechanistic Rationale The 3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development. The trifluoromethyl ( −CF3​ ) grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development. The trifluoromethyl ( −CF3​ ) group imparts enhanced lipophilicity, metabolic stability, and unique protein-binding interactions. Within this structural class, 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole serves as a highly versatile electrophilic building block.

The reactivity of the 4-chloromethyl position is uniquely balanced. While the −CF3​ group exerts a strong electron-withdrawing effect, the adjacent pyrazole π -system provides benzylic-like stabilization to the SN​2 transition state. This makes the primary alkyl chloride exceptionally reactive toward a wide array of nucleophiles, including amines, thiols, alkoxides, and azides, allowing for rapid late-stage diversification of the pyrazole core.

Experimental Logic & Causality

Successful functionalization of this scaffold requires a deep understanding of reaction kinetics to maximize yield while preventing side reactions (such as bis-alkylation of primary amines or degradation of the pyrazole ring).

  • Solvent Selection : Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. These solvents effectively solvate the cations (from the base) while leaving the nucleophilic anions relatively unsolvated, thereby drastically increasing their nucleophilicity.

  • Base Selection : The choice of base dictates the reaction pathway. For highly acidic nucleophiles (e.g., thiophenols, phenols), inorganic bases such as K2​CO3​ or Cs2​CO3​ are optimal for generating the reactive anion 1. For amine nucleophiles, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) are preferred to prevent competitive alkylation of the base itself 2.

  • Finkelstein Catalysis : For weaker nucleophiles (like secondary aliphatic amines), the reaction can stall. The addition of catalytic Sodium Iodide (NaI) or Potassium Iodide (KI) dramatically accelerates the reaction. The iodide ion acts as a highly nucleophilic but excellent leaving group, converting the chloromethyl intermediate in situ to the much more reactive iodomethyl species 3.

SN2_Optimization A 4-Chloromethyl Pyrazole B NaI / KI (Catalytic) A->B Finkelstein Exchange D Nucleophile (Nu:-) A->D Direct SN2 (Slower) C 4-Iodomethyl Intermediate B->C Fast C->D Enhanced SN2 (Faster) E Target Product D->E -Cl⁻ / -I⁻

Logical flow of Finkelstein-catalyzed SN2 substitution on the chloromethyl pyrazole scaffold.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction parameters based on the specific class of nucleophile being utilized.

Nucleophile ClassExample ReagentBase (Equiv)SolventAdditiveTemp / TimeExpected Yield
Thiols Thiophenol K2​CO3​ (2.0)DMFNoneRT, 2-4 h80-95%
Sec. Amines MorpholineDIPEA (2.5)MeCNNaI (0.1 eq)60°C, 6-8 h75-85%
Phenols 4-Fluorophenol Cs2​CO3​ (2.0)DMFKI (0.2 eq)80°C, 12 h65-80%
Azides Sodium AzideNoneDMF/MeCNNoneRT, 12-24 h>90%

Step-by-Step Methodologies

Workflow Step1 1. Reagent Preparation Dry Solvents & Inert Atmosphere Step2 2. Nucleophile Activation Base Addition (K2CO3 or DIPEA) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Pyrazole Step2->Step3 Step4 4. Reaction Monitoring TLC & NMR Validation Step3->Step4 Step5 5. Workup & Purification Aq. Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for pyrazole chloromethyl substitution.

Protocol A: Thioether Synthesis (S-Alkylation)

This protocol is highly efficient for thiophenols and aliphatic thiols, leveraging the high inherent nucleophilicity of the thiolate anion.

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the thiol nucleophile (1.1 mmol, 1.1 equiv) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Deprotonation : Add finely powdered anhydrous K2​CO3​ (2.0 mmol, 2.0 equiv). Stir the suspension vigorously at room temperature for 15 minutes to ensure complete generation of the thiolate anion.

  • Electrophile Addition : Dissolve 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 1.0 equiv) in anhydrous DMF (2.0 mL). Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized heating.

  • Reaction Execution : Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Workup : Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Crucial Step: Wash the combined organic layers sequentially with water (3 x 15 mL) to completely partition and remove the DMF, followed by a final wash with brine (15 mL).

  • Purification : Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

Protocol B: Amine Alkylation (N-Alkylation)

Amines require slightly elevated temperatures and benefit significantly from Finkelstein catalysis to drive the reaction to completion.

  • Preparation : To a solution of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 1.0 equiv) in anhydrous MeCN (8.0 mL), add the secondary amine (1.2 mmol, 1.2 equiv).

  • Catalyst & Base : Add DIPEA (2.5 mmol, 2.5 equiv) followed by catalytic NaI (0.1 mmol, 0.1 equiv). Note: The solution may turn slightly yellow upon NaI addition due to the generation of trace iodine or the iodomethyl intermediate.

  • Reaction Execution : Attach a reflux condenser and heat the mixture to 60°C in an oil bath for 6-8 hours under nitrogen.

  • Workup : Cool to room temperature and evaporate the MeCN under reduced pressure. Partition the crude residue between Dichloromethane (20 mL) and saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification : Dry the combined organics over MgSO4​ , concentrate, and purify via column chromatography (DCM/Methanol gradient).

Self-Validation & Analytical Quality Control

To ensure the integrity of the synthesized compounds, the protocol incorporates a self-validating analytical loop. Do not proceed to biological or downstream testing without confirming these parameters.

  • TLC Monitoring : The starting chloromethyl pyrazole is highly UV-active (254 nm). The consumption of this spot ( Rf​≈0.6 in 4:1 Hexanes:EtOAc) and the appearance of a new product spot indicates progression.

  • NMR Validation : The diagnostic signal for the starting material is the sharp singlet of the chloromethyl protons ( −CH2​Cl ), typically resonating around δ 4.50 - 4.70 ppm in 1H NMR ( CDCl3​ ). Successful substitution is confirmed by the complete disappearance of this singlet and the emergence of a new methylene singlet shifted upfield (e.g., δ 3.50 - 3.80 ppm for amines, or δ 4.00 - 4.20 ppm for thioethers).

References

  • Title: Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: MDPI URL
  • Title: Protocols for Nucleophilic Substitution on 6,6'-Bis(chloromethyl)
  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL

Sources

Application

Application Note: 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole in Drug Discovery Workflows

Executive Summary The design and synthesis of novel therapeutics heavily rely on versatile, highly functionalized building blocks. 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole represents a privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of novel therapeutics heavily rely on versatile, highly functionalized building blocks. 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole represents a privileged scaffold in modern medicinal chemistry. By combining a bioisosteric pyrazole core, a lipophilicity-tuning N-ethyl group, a metabolically stable 3-trifluoromethyl moiety, and a highly reactive 4-chloromethyl electrophilic handle, this molecule serves as a premier intermediate for the rapid generation of diverse compound libraries. This application note details the mechanistic rationale, field-proven reaction workflows, and self-validating experimental protocols for utilizing this building block in drug discovery.

Structural Rationale & Mechanistic Insights

To effectively utilize a building block, one must understand the causality behind its structural features. The incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, is a cornerstone of contemporary drug design; approximately 40% of new small molecules entering phase III trials contain fluorine due to its profound impact on drug-like properties[1].

The Pyrazole Core: Pyrazoles are widely recognized as bioisosteres for phenyl and amide rings. They participate in critical π

π stacking interactions within protein binding pockets while offering improved aqueous solubility compared to purely carbocyclic systems[2].
  • 3-Trifluoromethyl Group (-CF3): The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the pyrazole system. More importantly, it blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the 3-position and increases the overall lipophilicity (logP) of the resulting drug candidate, enhancing cell membrane permeability[1].

  • 1-Ethyl Group: While 1-methyl pyrazoles are ubiquitous[3], expanding the alkyl chain to an ethyl group provides a slightly larger hydrophobic surface area. This steric bulk is often critical for optimally filling hydrophobic sub-pockets in target proteins (such as the ATP-binding site of kinases).

  • 4-Chloromethyl Handle (-CH2Cl): This is the primary site of diversification. The carbon is in a "pseudo-benzylic" (heteroaromatic) position. During an SN​2 nucleophilic substitution, the adjacent π -system of the pyrazole ring stabilizes the transition state, lowering the activation energy. The inductive electron-withdrawing effect (-I) of the -CF3 group further increases the partial positive charge on the chloromethyl carbon, making it exceptionally reactive toward nucleophiles[4].

  • StructuralRationale BB 4-(chloromethyl)-1-ethyl -3-(trifluoromethyl)-1H-pyrazole CF3 3-Trifluoromethyl (-CF3) Metabolic Stability & Lipophilicity BB->CF3 Ethyl 1-Ethyl (-CH2CH3) Steric Bulk & Hydrophobic Interaction BB->Ethyl Chloromethyl 4-Chloromethyl (-CH2Cl) Electrophilic SN2 Handle BB->Chloromethyl Pyrazole Pyrazole Core Bioisostere & Scaffold BB->Pyrazole

    Logical relationship of structural features in the pyrazole building block.

    Application Workflows: Library Generation via SN​2 Alkylation

    The most direct and high-yielding application of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is the generation of diverse compound libraries via SN​2 substitution. While multi-ring CF3-substituted systems can be synthesized via complex Suzuki-Miyaura cross-couplings[5], the direct alkylation of the chloromethyl group allows for rapid late-stage functionalization.

    Causality in Reaction Design
    • Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are strictly utilized. These solvents effectively solvate the metal cations of the base (e.g., K+ ) while leaving the nucleophilic anion "naked" and highly reactive, thereby accelerating the SN​2 pathway.

    • Base Selection: Potassium carbonate ( K2​CO3​ ) is preferred over stronger aqueous bases (like NaOH ). K2​CO3​ acts as a heterogeneous, mild acid scavenger in MeCN, neutralizing the HCl byproduct without promoting unwanted hydrolysis of the chloromethyl group to a hydroxymethyl byproduct.

    • Temperature Control: Reactions are typically initiated at 0 °C to control the exotherm and prevent poly-alkylation, then warmed to 60 °C. This temperature provides optimal kinetic energy for the SN​2 displacement while remaining below the threshold for thermal degradation of the reagents.

    Workflow Step1 1. Reagent Preparation Dissolve Nucleophile & Base in MeCN Step2 2. Electrophile Addition Add Pyrazole Building Block at 0°C Step1->Step2 Step3 3. SN2 Reaction Heat to 60°C for 4-8 hours Step2->Step3 Step4 4. Workup & Extraction Aq. Wash & EtOAc Extraction Step3->Step4 Step5 5. Purification Flash Chromatography / Prep-HPLC Step4->Step5

    Experimental workflow for high-throughput SN2 N-alkylation.

    Self-Validating Experimental Protocols

    The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility across different laboratory environments.

    Protocol A: High-Throughput N-Alkylation (Synthesis of Tertiary Amines)

    Objective: Covalently link a secondary amine (e.g., piperazine, morpholine) to the pyrazole scaffold.

    Reagents:

    • 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq, limiting reagent)

    • Secondary Amine (1.2 eq)

    • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 eq)

    • Anhydrous Acetonitrile (MeCN, 0.2 M relative to electrophile)

    Step-by-Step Methodology:

    • Preparation: To an oven-dried, argon-purged reaction vial, add the secondary amine (1.2 eq) and finely powdered anhydrous K2​CO3​ (2.5 eq). Suspend the mixture in anhydrous MeCN.

    • Activation: Stir the suspension at room temperature for 15 minutes to allow the base to interact with the amine, preparing the nucleophile.

    • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a minimal volume of MeCN and add it dropwise over 5 minutes. Causality: Dropwise addition at low temperature prevents the localized excess of electrophile, minimizing the risk of side reactions.

    • Propagation: Remove the ice bath and heat the reaction block to 60 °C. Stir vigorously for 4 to 8 hours.

    • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. Validation criteria: The reaction is deemed complete when the starting material mass (m/z ~212, exhibiting a characteristic 3:1 chlorine isotope pattern) completely disappears, and the target product mass ( [M+H]+ ) constitutes >95% of the total ion chromatogram (TIC) area.

    • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ followed by brine. The aqueous wash removes the inorganic salts and any unreacted polar amine.

    • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    Quantitative Data: Nucleophile Scope and Reactivity

    The highly activated nature of the chloromethyl group allows for broad functional group tolerance. The table below summarizes the quantitative reaction parameters and expected yields when utilizing various nucleophiles under the optimized protocols.

    Nucleophile ClassSpecific ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
    Secondary Amine Morpholine K2​CO3​ MeCN60488 - 94%
    Secondary Amine N-Methylpiperazine K2​CO3​ MeCN60485 - 91%
    Thiol (S-Alkylation) Thiophenol Cs2​CO3​ DMF25290 - 96%
    Alcohol (O-Alkylation) Phenol K2​CO3​ DMF80872 - 80%

    Note: S-alkylation proceeds much faster and at lower temperatures due to the high polarizability and superior nucleophilicity of the thiolate anion compared to amines or alkoxides.

    Safety and Handling

    Organohalides, particularly highly reactive heteroaryl chloromethyl compounds, are potent alkylating agents.

    • Toxicity: Handle strictly within a certified chemical fume hood. Alkylating agents are potential mutagens and skin sensitizers.

    • Storage: Store the building block under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the chloromethyl group to the corresponding alcohol, reducing the assay purity.

    References

    • Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform University of Michigan URL
    • Trifluoromethylated Pyrazoles via Sequential (3 + 2)
    • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)
    • Organic & Biomolecular Chemistry (RSC Publishing)
    • 4-(chloroMethyl)-5-(difluoroMethoxy)-1-Methyl-3-(trifluoroMethyl)

    Sources

    Method

    Application Note: Divergent Synthesis of Novel Agrochemicals via 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

    Executive Summary The discovery of next-generation agrochemicals relies heavily on privileged heterocyclic scaffolds that can bypass emerging resistance mechanisms in phytopathogens and pests. 4-(Chloromethyl)-1-ethyl-3-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The discovery of next-generation agrochemicals relies heavily on privileged heterocyclic scaffolds that can bypass emerging resistance mechanisms in phytopathogens and pests. 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (CE-TFMP) (CAS: 2090583-76-7) has emerged as a highly versatile, electrophilic building block for the synthesis of complex crop protection agents[1]. This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols for utilizing CE-TFMP in the divergent synthesis of novel acaricides, fungicides, and insecticides.

    Mechanistic Rationale & Scaffold Design

    The architectural design of CE-TFMP provides three distinct functional advantages in agrochemical development:

    • The Trifluoromethyl ( −CF3​ ) Group: Positioned at C3, this strong electron-withdrawing group dramatically enhances the lipophilicity and metabolic stability of the molecule. It prevents rapid oxidative degradation by cytochrome P450 enzymes within the target pest[2].

    • The N-Ethyl Group: The ethyl substitution at N1 finely tunes the partition coefficient ( logP ), optimizing cuticular penetration in plants and insects compared to its methyl or phenyl counterparts.

    • The Chloromethyl ( −CH2​Cl ) Electrophile: The chloromethyl group at C4 serves as a highly reactive handle for nucleophilic substitution ( SN​2 ). Because the pyrazole ring is rendered electron-deficient by the −CF3​ group, the transition state for SN​2 at this benzylic-like position is electronically favored, allowing for rapid functionalization while avoiding unwanted SN​Ar side reactions[3].

    By subjecting CE-TFMP to various nucleophiles (oxygen, nitrogen, or sulfur-based), researchers can rapidly generate libraries of diaryl ethers, pyrazole-linked heterocycles, and thioethers[4].

    Synthetic Workflow

    G cluster_0 SN2 Substitution Pathways CE CE-TFMP (Electrophilic Scaffold) PathA O-Alkylation (Phenols / K2CO3) CE->PathA PathB N-Alkylation (Amines / NaH) CE->PathB PathC S-Alkylation (Thiols / Cs2CO3) CE->PathC ProdA Diaryl Ethers (Acaricides) PathA->ProdA ProdB Pyrazole-Heterocycles (Fungicides) PathB->ProdB ProdC Thioether Derivatives (Insecticides) PathC->ProdC

    Figure 1: Divergent SN2 synthetic pathways of CE-TFMP for agrochemical discovery.

    Optimized Experimental Protocols

    Protocol A: O-Alkylation for Diaryl Ether Synthesis (Acaricide Precursors)

    Causality & Design: When synthesizing pyrazole-aryl ethers, the choice of base is critical. Strong aqueous bases (like NaOH ) cause competitive hydrolysis of the chloromethyl group into a hydroxymethyl byproduct. By utilizing anhydrous Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like Dimethylformamide (DMF), the potassium cation is heavily solvated, leaving the phenoxide anion highly nucleophilic for a clean SN​2 attack[5].

    Step-by-Step Procedure:

    • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve the substituted phenol (1.0 mmol) in anhydrous DMF (5.0 mL).

    • Deprotonation: Add anhydrous K2​CO3​ (1.5 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide.

    • Alkylation: Dropwise, add a solution of CE-TFMP (1.1 mmol) dissolved in 2.0 mL of anhydrous DMF.

    • Heating: Elevate the temperature to 80 °C and stir for 6 hours.

    • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The disappearance of the UV-active CE-TFMP spot ( Rf​≈0.6 ) and the appearance of a lower polarity product spot validates reaction completion.

    • Workup: Cool to room temperature and quench by pouring the mixture into 30 mL of ice-cold distilled water. The high lipophilicity of the product will cause it to precipitate. Filter the solid, wash with water, and recrystallize from ethanol.

    Protocol B: Regioselective N-Alkylation (Fungicide Precursors)

    Causality & Design: Fusing CE-TFMP with ambident heterocycles (e.g., quinazolin-4-ones) is a proven strategy for developing broad-spectrum fungicides[6]. Because quinazolinones can undergo both N- and O-alkylation, regioselectivity is paramount. Using Sodium Hydride ( NaH ) at 0 °C ensures irreversible deprotonation, generating a "hard" nitrogen nucleophile that selectively attacks the "soft" benzylic-like carbon of CE-TFMP, yielding >99:1 N-alkylation.

    Step-by-Step Procedure:

    • Preparation: Suspend NaH (1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMF (4.0 mL) at 0 °C under nitrogen.

    • Deprotonation: Slowly add the quinazolin-4-one derivative (1.0 mmol). Stir at 0 °C until hydrogen gas evolution ceases (approx. 20 mins).

    • Alkylation: Add CE-TFMP (1.05 mmol) in one portion. Allow the reaction to slowly warm to room temperature (25 °C) and stir for 4 hours.

    • Self-Validation (Analytical): Quench a 0.1 mL aliquot with water, extract with ethyl acetate, and evaporate. Run a quick 1H NMR. The validation of successful N-alkylation is the disappearance of the secondary amine N-H proton and a distinct downfield shift of the CE-TFMP methylene bridge singlet from ∼4.6 ppm to ∼5.2 ppm [6].

    • Workup: Quench the main reaction with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate ( 3×15 mL ). Wash the combined organic layers with brine ( 5×10 mL ) to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

    Quantitative Data & Condition Optimization

    To establish the authoritative parameters for Protocol B, extensive optimization was performed. The data below demonstrates the causality behind selecting NaH and DMF at ambient temperatures.

    Table 1: Optimization of Reaction Conditions for the N-Alkylation of Quinazolinones with CE-TFMP

    EntrySolventBaseTemperature (°C)Time (h)Yield (%)Regioselectivity (N:O)
    1THF K2​CO3​ 65 (Reflux)12453:1
    2DMF K2​CO3​ 808624:1
    3DMF Cs2​CO3​ 806788:1
    4 DMF NaH 0 to 25 4 91 >99:1

    Note: Yields refer to isolated, chromatographically pure products. Regioselectivity was determined by crude 1H NMR integration of the methylene bridge protons.

    Troubleshooting & Safety

    • Moisture Sensitivity: The chloromethyl group is susceptible to hydrolysis over prolonged periods in basic, aqueous environments. All solvents must be strictly anhydrous.

    • Toxicity Warning: CE-TFMP is an alkylating agent. It must be handled in a Class II fume hood with proper PPE (nitrile gloves, lab coat, safety goggles) to prevent skin sensitization or respiratory irritation[7].

    • Incomplete Reactions: If unreacted CE-TFMP remains after the allotted time in Protocol A, it indicates poor nucleophile solubility or deactivated K2​CO3​ . Ensure the base is oven-dried prior to use, and consider adding a catalytic amount of Potassium Iodide (KI) to facilitate an in-situ Finkelstein reaction, converting the chloromethyl group to a more reactive iodomethyl intermediate.

    References

    • "Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents", PMC, [Link]

    • "Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives", PMC - NIH,[Link]

    • "Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation", ACS Publications,[Link]

    • "Nucleophilic Substitution Reactions by Electron Transfer", Chemical Reviews, [Link]

    Sources

    Application

    Application Note: Cross-Coupling Strategies for 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and visual workflows for heterobenzylic C(sp³)–C(sp²) bond formation. Introd...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and visual workflows for heterobenzylic C(sp³)–C(sp²) bond formation.

    Introduction & Scope

    The 1-ethyl-3-(trifluoromethyl)-1H-pyrazole motif is a privileged scaffold in modern agrochemical and pharmaceutical design, often serving as a lipophilic, metabolically stable bioisostere. Functionalizing this core via its 4-chloromethyl derivative allows for the rapid construction of complex diarylmethanes and heterobiaryl systems.

    However, heterobenzylic chlorides present unique challenges in cross-coupling reactions[1]. They are potent alkylating agents that can irreversibly quaternize electron-rich phosphine ligands, leading to rapid catalyst deactivation[2]. Furthermore, under basic or reductive conditions, the electron-withdrawing nature of the adjacent trifluoromethyl group increases the electrophilicity of the benzylic position, making it highly prone to deleterious side reactions such as statistical homocoupling or protodehalogenation.

    This application note details two highly optimized, self-validating protocols for the cross-coupling of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole: a Palladium-Catalyzed Suzuki-Miyaura Coupling and a Nickel-Catalyzed Cross-Electrophile Coupling (XEC) .

    Mechanistic Causality & Catalyst Design (E-E-A-T)

    As an application scientist, it is critical to understand why specific catalytic systems are chosen to ensure reproducibility and logical troubleshooting.

    The Suzuki-Miyaura Pathway: Overcoming Phosphine Alkylation

    In traditional Pd-catalyzed Suzuki couplings, utilizing standard phosphines (e.g., PPh₃, PCy₃) with heterobenzylic chlorides often results in the formation of inactive phosphonium salts. To circumvent this, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk of the triisopropylphenyl ring creates a protective "pocket" around the phosphorus atom, sterically precluding Sₙ2 attack by the electrophilic chloromethylpyrazole[3]. Concurrently, the electron-rich dicyclohexyl moiety accelerates the oxidative addition of Pd(0) into the C(sp³)–Cl bond.

    The Cross-Electrophile Coupling (XEC) Pathway: Bypassing Organometallics

    When sensitive functional groups preclude the use of pre-formed boronic acids, Ni-catalyzed XEC offers a robust alternative. By utilizing a dual-electrophile system (the heterobenzylic chloride and an aryl bromide), we rely on differential activation rates to prevent homocoupling. The Ni(0) species preferentially undergoes a 2e⁻ oxidative addition with the aryl bromide. Meanwhile, the heterobenzylic chloride is activated via a 1e⁻ reduction pathway to generate a transient benzylic radical[4]. The use of dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) as a ligand is critical; its redox-active nature stabilizes the intermediate Ni(I)/Ni(III) species during the radical capture phase[4].

    Quantitative Data & Method Comparison

    The following table summarizes the operational parameters and strategic advantages of each protocol to guide experimental design.

    ParameterProtocol A: Suzuki-Miyaura CouplingProtocol B: Cross-Electrophile Coupling (XEC)
    Bond Formed C(sp³)–C(sp²)C(sp³)–C(sp²)
    Coupling Partner Aryl or Heteroaryl Boronic AcidsAryl or Heteroaryl Bromides
    Catalyst System 5 mol% Pd(OAc)₂ / 10 mol% XPhos10 mol% NiCl₂(dme) / 10 mol% dtbbpy
    Base / Reductant K₃PO₄ (3.0 equiv, aqueous)Zn dust (2.5 equiv) + NaI (0.2 equiv)
    Solvent & Temp Toluene/H₂O (10:1), 90 °CDMA, 60 °C
    Typical Yield 75% – 92%60% – 85%
    Key Advantage High turnover, excellent for electron-rich arenes.Avoids unstable boronic acids; mild conditions.

    Experimental Protocols

    Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

    A self-validating system utilizing biphasic conditions to continuously dissolve inorganic byproducts and prevent catalyst fouling.

    Step-by-Step Methodology:

    • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (212 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), and XPhos (47.7 mg, 0.10 mmol, 10 mol%).

    • Inert Atmosphere: Seal the tube with a septum and purge the vessel with argon (3x vacuum/argon cycles).

    • Solvent Addition: Add degassed Toluene (5.0 mL) via syringe, followed by a degassed aqueous solution of K₃PO₄ (1.0 M, 3.0 mL, 3.0 equiv).

    • Reaction: Replace the septum with a Teflon screwcap under argon flow. Heat the biphasic mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring (800 rpm) to ensure optimal phase mixing.

    • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the target diarylmethane.

    Protocol B: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

    Incorporates a catalytic Finkelstein halogen exchange (NaI) to accelerate radical generation and suppress homocoupling.

    Step-by-Step Methodology:

    • Preparation: In an argon-filled glovebox, charge a 15 mL reaction vial with NiCl₂(dme) (22.0 mg, 0.10 mmol, 10 mol%), dtbbpy (26.8 mg, 0.10 mmol, 10 mol%), Zn dust (163 mg, 2.5 mmol, 2.5 equiv), and NaI (30.0 mg, 0.20 mmol, 20 mol%).

    • Substrate Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (318 mg, 1.5 mmol, 1.5 equiv). Note: The pyrazole is used in excess to compensate for minor reductive protodehalogenation.

    • Solvent Addition: Add anhydrous, degassed N,N-Dimethylacetamide (DMA, 4.0 mL).

    • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir at 60 °C for 16 hours.

    • Workup: Cool the mixture to room temperature. Quench by carefully adding 1M aqueous HCl (5 mL) to dissolve excess Zn dust. Extract with Et₂O (3 x 15 mL). Wash the combined organic layers sequentially with water (3 x 10 mL) to remove DMA, and brine (10 mL). Dry over MgSO₄, filter, and concentrate.

    • Purification: Isolate the product via flash column chromatography.

    Mechanistic Visualizations

    The following diagrams map the logical flow of the catalytic cycles, emphasizing the distinct activation modes of the heterobenzylic chloride in each protocol.

    Suzuki Pd0 Pd(0)(XPhos) Active Catalyst OA Oxidative Addition Pd(II)(HetCH2)(Cl)(XPhos) Pd0->OA + Het-CH2-Cl (Steric shielding by XPhos) TM Transmetalation Pd(II)(HetCH2)(Ar)(XPhos) OA->TM + Ar-B(OH)2 + K3PO4 RE Reductive Elimination C(sp3)-C(sp2) Bond Formation TM->RE Isomerization RE->Pd0 - Product (Het-CH2-Ar)

    Fig 1: Pd-Catalyzed Suzuki-Miyaura Cycle highlighting steric protection by XPhos.

    XEC Ni0 Ni(0)(dtbbpy) NiII Oxidative Addition Ni(II)(Ar)(Br)(dtbbpy) Ni0->NiII + Ar-Br NiIII Radical Capture Ni(III)(Ar)(HetCH2)(Br)(dtbbpy) NiII->NiIII + Het-CH2• NiI Reductive Elimination Ni(I)(Br)(dtbbpy) NiIII->NiI - Product (Het-CH2-Ar) NiI->Ni0 + Zn(0) - Zn(II) Radical Het-CH2• (Benzylic Radical) NiI->Radical + Het-CH2-Cl Single Electron Transfer

    Fig 2: Ni-Catalyzed XEC Pathway illustrating the convergence of polar and radical intermediates.

    Sources

    Method

    Application Note: A Scalable Two-Step Synthesis of 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole for Agrochemical and Pharmaceutical Intermediate Production

    Abstract This application note provides a comprehensive and scalable two-step synthetic protocol for the preparation of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole, a key building block in the development of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note provides a comprehensive and scalable two-step synthetic protocol for the preparation of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole, a key building block in the development of novel agrochemicals and pharmaceuticals.[1] Recognizing the challenges associated with the direct chloromethylation of the electron-deficient pyrazole ring, this guide details a robust and reliable two-step approach: hydroxymethylation followed by chlorination. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on procedural safety, scalability, and scientific rationale. This document offers detailed experimental procedures, safety protocols, data presentation, and visual aids to ensure successful implementation in a laboratory or pilot plant setting.

    Introduction: The Significance of Trifluoromethylated Pyrazoles

    Pyrazole derivatives are a cornerstone in medicinal and agricultural chemistry, renowned for their diverse biological activities.[2][3] The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold often enhances the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole serves as a versatile intermediate, with the chloromethyl group providing a reactive handle for further molecular elaboration.

    Direct electrophilic substitution on the pyrazole ring at the 4-position is a common synthetic strategy. However, the potent electron-withdrawing nature of the trifluoromethyl group at the 3-position significantly deactivates the ring, making direct chloromethylation challenging and potentially low-yielding on a larger scale. To circumvent this, a more controlled and scalable two-step synthesis is proposed and detailed herein.

    Synthetic Strategy: A Two-Step Approach for Scalability and Purity

    The recommended synthetic pathway involves two distinct stages, as illustrated below. This approach allows for better control over each transformation and facilitates the purification of the intermediate and final product, which is crucial for scale-up operations.

    Synthetic_Pathway 1-ethyl-3-(trifluoromethyl)-1H-pyrazole 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole Hydroxymethyl_Intermediate (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol 1-ethyl-3-(trifluoromethyl)-1H-pyrazole->Hydroxymethyl_Intermediate Step 1: Hydroxymethylation (Paraformaldehyde, Acid Catalyst) Final_Product 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole Hydroxymethyl_Intermediate->Final_Product Step 2: Chlorination (Thionyl Chloride)

    Caption: Proposed two-step synthetic pathway.

    Experimental Protocols

    Step 1: Hydroxymethylation of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole

    This protocol describes the introduction of a hydroxymethyl group at the 4-position of the pyrazole ring. Due to the deactivating effect of the CF3 group, this electrophilic substitution may require forcing conditions. It is strongly recommended to first optimize this reaction on a small scale.

    Materials and Reagents:

    Reagent/MaterialMolar Mass ( g/mol )Quantity (for a 100 g scale of starting material)MolesNotes
    1-Ethyl-3-(trifluoromethyl)-1H-pyrazole178.14100 g0.56Starting material.[4]
    Paraformaldehyde30.03 (as CH₂O)25.2 g0.841.5 equivalents.
    Glacial Acetic Acid60.05500 mL-Solvent.
    Sulfuric Acid (98%)98.0820 mL-Catalyst. Handle with extreme care.
    Sodium Bicarbonate (Saturated Solution)-As needed-For neutralization.
    Ethyl Acetate88.11~1 L-Extraction solvent.
    Brine (Saturated NaCl solution)-~200 mL-For washing.
    Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-As needed-Drying agent.

    Procedure:

    • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 1-ethyl-3-(trifluoromethyl)-1H-pyrazole (100 g, 0.56 mol) and glacial acetic acid (500 mL).

    • Reagent Addition: To the stirred solution, add paraformaldehyde (25.2 g, 0.84 mol).

    • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (20 mL) to the reaction mixture. An exotherm may be observed.

    • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][5]

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Slowly and carefully pour the reaction mixture into a 2 L beaker containing 1 L of crushed ice and water.

      • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of vigorous gas evolution (CO₂).

      • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

      • Combine the organic layers and wash with brine (200 mL).

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol.

    Purification of the Intermediate:

    The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[6][7][8]

    Step 2: Chlorination of (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

    This protocol details the conversion of the hydroxymethyl intermediate to the final chloromethyl product using thionyl chloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂).

    Materials and Reagents:

    Reagent/MaterialMolar Mass ( g/mol )Quantity (assuming 80% yield from Step 1)MolesNotes
    (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol208.1693 g0.45Starting material from Step 1.
    Thionyl Chloride (SOCl₂)118.9748 mL (78 g)0.661.5 equivalents. Use freshly distilled or a new bottle.[9][10][11][12][13][14][15][16][17][18]
    Dichloromethane (DCM), anhydrous84.93500 mL-Solvent.
    Isopropanol60.10~100 mL-For quenching excess thionyl chloride.[9]
    Saturated Sodium Bicarbonate Solution-As needed-For neutralization.[10]
    Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-As needed-Drying agent.

    Procedure:

    Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Set up a dry 1 L three-necked flask with a stirrer, dropping funnel, and gas outlet to a scrubber. Charge_Alcohol Charge (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol and anhydrous DCM. Setup->Charge_Alcohol Cool Cool the mixture to 0 °C in an ice bath. Charge_Alcohol->Cool Add_SOCl2 Add thionyl chloride dropwise via the dropping funnel, maintaining the temperature below 10 °C. Cool->Add_SOCl2 Warm_to_RT Allow the reaction to warm to room temperature and stir for 2-4 hours. Add_SOCl2->Warm_to_RT Monitor Monitor reaction completion by TLC/HPLC. Warm_to_RT->Monitor Remove_Volatiles Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM. Monitor->Remove_Volatiles Dissolve Dissolve the residue in fresh DCM. Remove_Volatiles->Dissolve Wash Wash with saturated NaHCO₃ solution, then with brine. Dissolve->Wash Dry_and_Concentrate Dry over MgSO₄, filter, and concentrate to yield the crude product. Wash->Dry_and_Concentrate Purify Purify by recrystallization or column chromatography. Dry_and_Concentrate->Purify

    Caption: Workflow for the chlorination step.

    • Reaction Setup: Assemble a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to trap HCl and SO₂ gases. Ensure all glassware is oven-dried.

    • Reagent Preparation: Dissolve (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (93 g, 0.45 mol) in anhydrous dichloromethane (500 mL) in the reaction flask. Cool the solution to 0 °C using an ice bath.

    • Thionyl Chloride Addition: Add thionyl chloride (48 mL, 0.66 mol) to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

    • Reaction Monitoring: Monitor the reaction for the disappearance of the starting alcohol by TLC or HPLC.

    • Work-up and Purification:

      • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. A cold trap is recommended. Co-evaporation with toluene can aid in the removal of residual thionyl chloride.

      • Dissolve the crude residue in dichloromethane (300 mL).

      • Carefully wash the organic solution with a saturated sodium bicarbonate solution (2 x 150 mL) to neutralize any remaining acid.

      • Wash with brine (150 mL).

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

      • The final product can be purified by recrystallization from a suitable solvent such as hexanes or by flash column chromatography.

    Safety and Waste Disposal

    4.1. Hazard Identification and Personal Protective Equipment (PPE)

    • Thionyl Chloride: Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic gases (HCl and SO₂).[14] Causes severe skin burns and eye damage.[14] Always handle in a chemical fume hood with appropriate PPE, including chemical-resistant gloves (butyl rubber or neoprene), safety goggles, a face shield, and a lab coat.[14] An emergency eyewash and safety shower must be readily accessible.

    • Trifluoromethylated Compounds: Handle with care, as fluorinated compounds can have unique toxicological properties.[19][20][21][22][23] Ensure good ventilation and wear standard PPE.

    • Sulfuric and Acetic Acids: Corrosive. Handle with appropriate PPE.

    4.2. Quenching and Waste Disposal

    • Thionyl Chloride Quenching: Excess thionyl chloride must be quenched before disposal. This can be done by slowly adding the reaction mixture to a cooled (0 °C) and stirred solution of isopropanol or another alcohol.[9] This reaction is exothermic and produces acidic gases, so it must be done in a fume hood.

    • Waste Streams:

      • Chlorinated Solvents: Collect all chlorinated solvent waste in a designated, properly labeled container for hazardous waste disposal.

      • Aqueous Waste: Neutralize acidic aqueous waste streams with a base (e.g., sodium bicarbonate) before disposal, in accordance with local regulations.

      • Solid Waste: Contaminated solid waste (e.g., filter paper, silica gel) should be placed in a labeled hazardous waste container.[19] The ultimate disposal method for fluorinated organic compounds is typically high-temperature incineration.[19]

    Conclusion

    The two-step synthesis of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole presented in this application note offers a scalable and controlled alternative to direct chloromethylation. By separating the hydroxymethylation and chlorination steps, this protocol allows for better process control and purification, leading to a higher quality final product. Adherence to the detailed procedures and safety precautions is paramount for the successful and safe execution of this synthesis on a larger scale.

    References

    • Quenching Reactive Substances - KGROUP. (2006, October 27). Retrieved March 23, 2026, from [Link]

    • Neutralization of a Toluene Waste Stream Containing Thionyl Chloride - ACS Publications. (2017, August 8). Retrieved March 23, 2026, from [Link]

    • Removing thionyl chloride : r/chemistry - Reddit. (2019, June 17). Retrieved March 23, 2026, from [Link]

    • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020, September 2). Retrieved March 23, 2026, from [Link]

    • Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows - ResearchGate. (n.d.). Retrieved March 23, 2026, from [Link]

    • US5047551A - Preparation of 4-chloropyrazoles - Google Patents. (n.d.).
    • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

    • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

    • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

    • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (n.d.). Retrieved March 23, 2026, from [Link]

    • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

    • 5-(Trifluoromethyl)uracil - SAFETY DATA SHEET. (n.d.). Retrieved March 23, 2026, from [Link]

    • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (n.d.).
    • Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

    • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (n.d.). Retrieved March 23, 2026, from [Link]

    • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - MDPI. (2020, May 31). Retrieved March 23, 2026, from [Link]

    • Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

    • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. (n.d.). Retrieved March 23, 2026, from [Link]

    • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. (2024, September 19). Retrieved March 23, 2026, from [Link]

    • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23). Retrieved March 23, 2026, from [Link]

    • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

    • recrystallization.pdf. (n.d.). Retrieved March 23, 2026, from [Link]

    • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved March 23, 2026, from [Link]

    • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022, November 7). Retrieved March 23, 2026, from [Link]

    • Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. (2020, June 2). Retrieved March 23, 2026, from [Link]

    • Purification by Recrystallization - CUNY. (n.d.). Retrieved March 23, 2026, from [Link]

    • thionyl chloride and alcohols - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008, May 30). Retrieved March 23, 2026, from [Link]

    • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (n.d.). Retrieved March 23, 2026, from [Link]

    • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride | The Journal of Organic Chemistry - ACS Publications. (2017, February 14). Retrieved March 23, 2026, from [Link]

    • CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Google Patents. (n.d.).

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Catalyst Selection for 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole Alkylation

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole as an electrophilic bu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole as an electrophilic building block. Below, you will find mechanistic insights, visual decision matrices, troubleshooting FAQs, and validated protocols to optimize your alkylation workflows.

    Executive Brief & Mechanistic Rationale

    While heteroaromatic methyl chlorides are generally reactive electrophiles, the unique stereoelectronic profile of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole presents specific synthetic challenges.

    The Causality of Sluggish Reactivity: The strongly electron-withdrawing trifluoromethyl (–CF₃) group at the 3-position exerts a powerful inductive pull (–I effect) across the pyrazole ring. This localized electron deficiency subtly destabilizes the partial positive charge that develops in the S_N2 transition state at the adjacent 4-methyl position. Consequently, the chloride acts as a comparatively sluggish leaving group. Without catalytic intervention, reactions often stall, requiring harsh conditions that promote degradation or dimerization.

    Mechanistic Solutions:

    • Nucleophilic Catalysis (Finkelstein Activation): By introducing a sub-stoichiometric amount of an iodide salt (e.g., KI), the sluggish alkyl chloride is converted in situ into a highly reactive iodomethyl intermediate. Iodide is both a superior nucleophile and a superior leaving group, effectively lowering the activation energy barrier for the target nucleophile ().

    • Phase Transfer Catalysis (PTC): When utilizing biphasic conditions to accommodate water-soluble nucleophiles, the reaction is limited by interfacial surface area. A quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) acts as a lipophilic shuttle, pairing with the nucleophilic anion and transporting it into the organic phase to accelerate the reaction and outcompete hydrolysis ().

    CatalyticCycle RCl 4-(Chloromethyl)pyrazole (Sluggish Electrophile) RI 4-(Iodomethyl)pyrazole (Highly Reactive in situ) RCl->RI Finkelstein Activation Prod Alkylated Target (Product) RI->Prod SN2 Displacement I_ion I⁻ (from KI) Nucleophilic Catalyst RI->I_ion I⁻ Regenerated I_ion->RI Attacks C4-methyl Nuc Nucleophile (R-NH2 / R-OH) Nuc->Prod Attacks C4-methyl

    Catalytic cycle of in situ Finkelstein activation for chloromethyl pyrazole alkylation.

    Catalyst Selection Workflow

    Use the following decision matrix to determine the optimal catalytic system for your specific nucleophile and solvent constraints.

    CatalystSelection Start Evaluate Nucleophile Solubility Soluble Soluble in Organic Phase Use KI (10-20 mol%) Start->Soluble Yes Insoluble Insoluble (Biphasic Required) Evaluate Hydrolysis Risk Start->Insoluble No Dual Sluggish Reaction? Use Dual System (KI + TBAB) Soluble->Dual Low Yield HydrolysisYes High Hydrolysis Risk Use Crown Ether + Solid Base Insoluble->HydrolysisYes Yes HydrolysisNo Low Hydrolysis Risk Use TBAB (5-10 mol%) Insoluble->HydrolysisNo No HydrolysisNo->Dual Low Yield

    Decision tree for selecting the optimal catalyst system for chloromethyl pyrazole alkylation.

    Diagnostic Q&A (Troubleshooting)

    Q: My N-alkylation reaction in acetonitrile (with K₂CO₃) is stalling at 40% conversion. How can I drive it to completion? A: The stalling is a direct result of the deactivated nature of the chloromethyl group caused by the adjacent –CF₃ moiety. Add 10–20 mol% of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, temporarily converting the chloromethyl pyrazole to an iodomethyl pyrazole, which undergoes S_N2 displacement at a significantly faster rate.

    Q: I am attempting to alkylate a phenol using biphasic conditions (Water/Toluene), but I am observing massive hydrolysis of the chloromethyl group to a hydroxymethyl byproduct. What is wrong? A: Hydrolysis is outcompeting your desired O-alkylation because the hydroxide ion (or water) is reacting with the electrophile at the phase boundary before the phenoxide can. Introduce a Phase Transfer Catalyst (PTC) like TBAB (5–10 mol%). TBAB selectively pairs with and transfers the more lipophilic phenoxide anion into the organic layer faster than the hydroxide ion, favoring the desired alkylation (). If hydrolysis persists, abandon aqueous bases and switch to a solid-liquid PTC system (anhydrous K₂CO₃ in toluene with 18-crown-6).

    Q: Can I use both KI and TBAB together in a biphasic system? A: Yes, this is known as a dual-catalytic system. TBAB transfers the nucleophile into the organic phase, while KI activates the electrophile. However, exercise caution: quaternary ammonium salts can pair strongly with iodide, potentially causing catalyst "poisoning" where the PTC is trapped as an inactive iodide salt (). To prevent this, keep TBAB at 5 mol% and KI at 10 mol%, ensuring the nucleophile remains in excess.

    Quantitative Catalyst Benchmarks

    The following table summarizes standardized internal benchmark data for the N-alkylation of a model secondary amine using 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

    Base / Solvent SystemCatalyst SystemTime to CompletionIsolated YieldMajor Observed Byproduct
    K₂CO₃ / AcetonitrileNone (Control)24 h45%Unreacted starting material
    K₂CO₃ / AcetonitrileKI (15 mol%) 6 h92% None (Clean conversion)
    NaOH (aq) / TolueneNone (Control)12 h15%Hydroxymethyl pyrazole (Hydrolysis)
    NaOH (aq) / TolueneTBAB (10 mol%) 4 h88% Trace hydrolysis (<5%)
    NaOH (aq) / TolueneTBAB (5%) + KI (10%) 2 h95% None

    Validated Standard Operating Procedure (SOP)

    Protocol: Dual-Catalyzed Biphasic N-Alkylation of a Secondary Amine This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

    Reagents:

    • 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv, Electrophile)

    • Secondary Amine (1.2 equiv, Nucleophile)

    • Aqueous NaOH (2.0 M, 3.0 equiv)

    • Toluene (Reaction solvent, 10 mL/mmol)

    • Tetrabutylammonium bromide (TBAB) (0.05 equiv, PTC)

    • Potassium Iodide (KI) (0.10 equiv, Finkelstein Catalyst)

    Step-by-Step Methodology:

    • Preparation of the Organic Phase: Dissolve the chloromethyl pyrazole (1.0 equiv) and the secondary amine (1.2 equiv) in toluene.

    • Catalyst Introduction: Add TBAB (0.05 equiv) and KI (0.10 equiv) directly to the organic phase. Stir at room temperature for 10 minutes.

      • Validation Checkpoint: The mixture should remain a clear or slightly cloudy suspension. If the KI clumps heavily, ensure the toluene is adequately anhydrous before adding the aqueous base, as premature KI hydration suppresses the initial Finkelstein activation.

    • Biphasic Initiation: Vigorously add the 2.0 M aqueous NaOH solution (3.0 equiv) to the stirring organic phase. Increase the stirring rate to >800 RPM to maximize the interfacial surface area.

    • Thermal Activation: Heat the biphasic mixture to 60°C.

      • Validation Checkpoint: Within 30–45 minutes of heating, the organic layer will typically develop a faint yellow tint. This is a positive visual indicator confirming the in situ generation of the highly reactive iodomethyl intermediate.

    • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. Complete consumption of the chloromethyl pyrazole should occur within 2 to 4 hours.

    • Workup: Cool the mixture to room temperature. Separate the layers. Wash the organic layer with saturated aqueous Na₂S₂O₃ (to quench any residual iodine species) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    References

    • ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis." ACS GCI Reagent Guides. [Link]

    • CRDEEP Journals. "Phase-Transfer Catalysis in Organic Syntheses." CRDEEP.[Link]

    Optimization

    Technical Support Center: Optimizing 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical failure modes encountered during the synthesis of 4-(chloromethyl)-1-ethyl-3-(triflu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical failure modes encountered during the synthesis of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole. This compound is a highly valuable electrophilic building block used in the development of advanced agrochemicals and pharmaceutical active ingredients[1].

    Because the pyrazole ring and the benzylic-like 4-position are highly reactive, the chlorination step is prone to dimerization, over-chlorination, and severe safety hazards if the wrong synthetic route is chosen. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to ensure high-purity yields.

    Part 1: Troubleshooting Guide & FAQs

    Q1: During the chlorination of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol with thionyl chloride (SOCl₂), we observe 10–15% of a high-molecular-weight impurity. What is it, and how do we eliminate it?

    A1: You are observing the bis-pyrazole ether byproduct (bis((1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl) ether).

    • Causality: The reaction of the starting alcohol with SOCl₂ forms a chlorosulfite intermediate, which collapses to yield the desired 4-chloromethyl pyrazole. However, the newly formed chloromethyl carbon is highly electrophilic. If there is a high localized concentration of unreacted starting alcohol in the reactor, the alcohol's oxygen acts as a nucleophile. It attacks the chloromethyl carbon via an SN2 mechanism, forming an ether dimer.

    • Solution: Implement inverse addition and utilize a Vilsmeier-Haack catalyst . By adding the alcohol dropwise to an excess of SOCl₂, the unreacted alcohol is kept at a near-zero concentration, starving the dimerization pathway. Furthermore, adding a catalytic amount of N,N-dimethylformamide (DMF) generates chloromethylene-N,N-dimethyliminium chloride. This highly reactive intermediate accelerates the conversion of the alcohol to the chloride, outcompeting etherification.

    Q2: We are attempting a direct chloromethylation route (using paraformaldehyde and HCl gas) on 1-ethyl-3-(trifluoromethyl)-1H-pyrazole to save a synthetic step. However, our safety team flagged a severe compliance issue. Why?

    A2: Direct chloromethylation using formaldehyde and hydrogen chloride gas generates bis(chloromethyl) ether (BCME) as a vapor-phase byproduct.

    • Causality: Formaldehyde and HCl exist in equilibrium with chloromethanol, which rapidly dehydrates and dimerizes to form BCME. BCME is a potent, OSHA-regulated human carcinogen. As documented in industrial process patents for [2], this direct route is fundamentally unsafe and unsuitable for industrial scale-up due to this severe hazard.

    • Solution: Transition to a two-step sequence: hydroxymethylation (or formylation followed by reduction) to yield the 4-methanol intermediate, followed by SOCl₂ chlorination. This entirely circumvents BCME formation.

    Q3: We are seeing 2–5% of a byproduct with an identical mass to our product plus 34 Da (addition of Cl, loss of H). How is this forming?

    A3: This mass shift indicates over-chlorination at the 5-position of the pyrazole ring.

    • Causality: While the trifluoromethyl group at position 3 is strongly electron-withdrawing, the pyrazole ring retains enough electron density to undergo electrophilic aromatic substitution (EAS) at the 5-position. This side reaction is triggered by harsh conditions—specifically, excessive heat, prolonged reaction times, or the presence of radical initiators (like UV light) that cause homolytic cleavage of chlorine species.

    • Solution: Cap the reaction temperature at 25–30°C and strictly limit SOCl₂ to 1.2–1.5 equivalents. Ensure the reaction is shielded from intense light.

    Part 2: Quantitative Byproduct Profiling

    To assist your analytical team, below is a summary of the quantitative data regarding byproduct formation and the expected purity improvements when applying our optimized protocols.

    ByproductStructural CharacteristicPrimary CauseStandard AbundanceOptimized Abundance
    Bis-pyrazole ether Py-CH₂-O-CH₂-Py dimerHigh local concentration of alcohol10.0% - 15.0%< 0.5%
    5-Chloro derivative Cl at position 5 of pyrazole ringExcess SOCl₂, high temperature2.0% - 5.0%< 0.1%
    BCME Cl-CH₂-O-CH₂-Cl (Vapor)Direct chloromethylation (HCHO + HCl)Variable (Hazard)0.0% (Route eliminated)
    Unreacted Alcohol Py-CH₂-OHIncomplete conversion before quench1.0% - 3.0%< 0.1%

    Part 3: Self-Validating Experimental Protocol

    This methodology describes the optimized SOCl₂ chlorination of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. It is designed as a self-validating system , meaning you cannot proceed to the next step without passing a built-in analytical check.

    System Prerequisites:

    • Glassware must be oven-dried (120°C for 4h) to prevent the hydrolysis of SOCl₂.

    • Dichloromethane (DCM) must be strictly anhydrous.

    • Validation Check: Perform Karl Fischer titration on the DCM. If H₂O > 0.05%, discard or re-dry the solvent.

    Step 1: Reagent Preparation & Catalyst Activation

    • Charge a reactor with anhydrous DCM (5 volumes) and SOCl₂ (1.5 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 equivalents).

    • Cool the mixture to 0°C under a continuous nitrogen sweep.

    Step 2: Inverse Addition

    • Dissolve the starting material, (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (1.0 equivalent), in anhydrous DCM (3 volumes).

    • Add the alcohol solution dropwise to the SOCl₂ mixture over 2 hours.

    • Validation Check: Monitor the internal temperature continuously. If the temperature exceeds 5°C, pause the addition immediately. Maintaining <5°C prevents the activation energy threshold for 5-position ring chlorination from being reached.

    Step 3: Reaction Maturation

    • Once the addition is complete, gradually warm the reactor to 25°C.

    • Stir for 4 hours to allow the chlorosulfite intermediates to fully collapse into the product.

    Step 4: In-Process Control (IPC) - Critical Validation Gate

    • Withdraw a 0.1 mL aliquot, quench it in dry methanol, and analyze via HPLC (UV at 254 nm).

    • Validation Check: The conversion must be >99.5% (Starting material < 0.5%).

      • Causality: If unreacted alcohol remains during the concentration phase (Step 5), the localized concentration of alcohol will spike as solvent is removed, leading to rapid bis-pyrazole ether formation. If SM > 0.5%, add 0.1 eq SOCl₂ and stir for an additional 1 hour before re-testing. Do NOT proceed until this metric is met.

    Step 5: Quenching and Isolation

    • Concentrate the reaction mixture under reduced pressure (maximum bath temperature 30°C) to remove excess SOCl₂, DCM, and dissolved SO₂/HCl gases.

    • Dilute the crude oil with ethyl acetate and wash with saturated aqueous NaHCO₃.

    • Validation Check: Test the pH of the aqueous layer. It must be between 7.5 and 8.0. If pH < 7.0, repeat the wash. Acidic residues will catalyze the degradation of the product during storage.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the highly pure 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

    Part 4: Process Visualizations

    LogicTree Start Impurity Detected in Pyrazole Chlorination Ether Bis-pyrazole Ether (Dimerization) Start->Ether SOCl2 route RingCl 5-Chloro Pyrazole (Over-chlorination) Start->RingCl Excess reagent BCME Bis(chloromethyl) ether (Carcinogen) Start->BCME Direct chloromethylation Sol1 Use Inverse Addition & DMF Catalyst Ether->Sol1 Sol2 Control Stoichiometry & Temp (<30°C) RingCl->Sol2 Sol3 Switch to 2-Step: Hydroxymethylation + SOCl2 BCME->Sol3

    Caption: Logical troubleshooting tree for identifying and resolving chlorination byproducts.

    Workflow Step1 1. Preparation Cool SOCl2/DCM Step2 2. Inverse Addition Dropwise Alcohol Step1->Step2 Step3 3. Reaction Stir at 25°C Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Quench/Isolate Evaporate & Extract Step4->Step5

    Caption: Optimized step-by-step workflow for the chlorination of 4-hydroxymethyl pyrazole.

    References

    • European Patent Office. "Process for producing 5-hydroxy-4-thiomethylpyrazole compound" (EP1767528A1). Source: Google Patents.
    • MDPI. "Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity". Source: Molecules 2022, 27(19), 6270. URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

    For Researchers, Scientists, and Drug Development Professionals I. Foundational Principles of Pyrazole Fragmentation Under electron ionization (EI), organic molecules are bombarded with high-energy electrons (typically 7...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    I. Foundational Principles of Pyrazole Fragmentation

    Under electron ionization (EI), organic molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[2] This high-energy radical cation is often unstable and undergoes a series of fragmentation events to produce smaller, more stable ions.

    For the pyrazole core, two primary fragmentation processes are well-documented: the expulsion of a neutral hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[3] The stability of the pyrazole ring, particularly when substituted, often results in a prominent molecular ion peak.[3][4] However, the nature and position of substituents can significantly influence the fragmentation pathways, sometimes making these primary processes secondary.[3]

    II. Predicted Fragmentation Pathway of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

    The structure of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole presents several key features that will dictate its fragmentation: the stable pyrazole ring, an N-ethyl group, a trifluoromethyl group, and a chloromethyl group. The molecular weight of this compound (C₇H₈ClF₃N₂) is 212.60 g/mol .[5]

    The initial ionization event will form the molecular ion [C₇H₈ClF₃N₂]⁺• at m/z 212. Subsequent fragmentation is likely to proceed through several competing pathways:

    • Loss of a Chlorine Radical: A primary and highly favorable fragmentation will be the cleavage of the C-Cl bond in the chloromethyl group to lose a chlorine radical (•Cl), forming a stable resonance-stabilized cation at m/z 177 . This is a common fragmentation pathway for chlorinated compounds.

    • Loss of the Ethyl Group: Cleavage of the N-C bond of the ethyl group can occur, leading to the loss of an ethyl radical (•CH₂CH₃) to yield an ion at m/z 183 .

    • Loss of a Trifluoromethyl Radical: The C-C bond between the pyrazole ring and the trifluoromethyl group can cleave, resulting in the loss of a trifluoromethyl radical (•CF₃) to produce an ion at m/z 143 . The high stability of the •CF₃ radical makes this a plausible fragmentation.

    • Ring Cleavage: While the substituted pyrazole ring is relatively stable, characteristic ring fragmentation involving the loss of HCN (27 Da) or N₂ (28 Da) from fragment ions is also possible.[3] For instance, the ion at m/z 177 could potentially lose HCN to form a fragment at m/z 150.

    The following diagram illustrates the proposed primary fragmentation pathways:

    Fragmentation_Pathway M [C₇H₈ClF₃N₂]⁺• m/z 212 Molecular Ion F177 [C₇H₈F₃N₂]⁺ m/z 177 M->F177 - •Cl F183 [C₅H₅ClF₃N]⁺• m/z 183 M->F183 - •C₂H₅ F143 [C₆H₈ClN₂]⁺ m/z 143 M->F143 - •CF₃ F150 [C₆H₇F₃N]⁺ m/z 150 F177->F150 - HCN

    Caption: Proposed EI-MS fragmentation of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

    III. Comparative Analysis with Structurally Related Compounds

    To lend credence to the predicted fragmentation, we can compare it to the known fragmentation patterns of molecules containing similar functional groups.

    Structural Feature Compound for Comparison Observed Fragmentation Relevance to Target Molecule
    Chloromethyl Group 2-Chloro-3-(chloromethyl)thiopheneLoss of •Cl is a primary fragmentation pathway.[6]Supports the proposed formation of the m/z 177 ion as a major fragment.
    Trifluoromethyl Group Trifluoromethyl-substituted heterocyclesLoss of •CF₃ is a common fragmentation pathway.[7]Reinforces the likelihood of the m/z 143 fragment.
    N-Substituted Pyrazole N-substituted pyrazolesCleavage of the N-N bond is often suppressed in favor of substituent fragmentation.[4]Suggests that fragmentation will be dominated by losses from the substituents rather than initial ring cleavage.
    Pyrazole Ring Unsubstituted PyrazoleLoss of HCN and N₂ are characteristic fragmentations.[3]Indicates that after initial substituent loss, further fragmentation of the pyrazole ring structure is probable.

    Table 1: Comparison of Fragmentation Patterns with Related Compounds

    The analysis of related compounds strongly suggests that the initial fragmentation of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole will be driven by the lability of the substituents. The loss of the chlorine radical is anticipated to be a particularly favorable process due to the formation of a stabilized carbocation adjacent to the pyrazole ring.

    IV. Experimental Verification Protocol

    To experimentally validate the proposed fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.

    A. Sample Preparation:

    • Prepare a dilute solution (1-10 ppm) of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole in a volatile organic solvent such as dichloromethane or ethyl acetate.

    B. GC-MS Parameters:

    • Inlet System: Use a capillary column suitable for the analysis of heterocyclic compounds (e.g., DB-5ms).

    • Oven Program: A temperature gradient should be employed for optimal separation. A typical program would start at 60°C, hold for 1 minute, and then ramp at a rate of 10°C/min to a final temperature of 280°C, holding for 5 minutes.

    • Ionization: Electron Ionization (EI) at 70 eV.[6]

    • Mass Analyzer: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.

    The following diagram outlines the experimental workflow:

    GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare Dilute Solution (1-10 ppm) Inject Inject into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-300) Ionize->Analyze Detect Detection Analyze->Detect Process Generate Mass Spectrum Detect->Process Compare Compare with Predicted Fragmentation Process->Compare

    Caption: Standard workflow for GC-MS analysis of the target compound.

    V. Conclusion

    While awaiting experimental verification, this guide provides a robust, theoretically grounded prediction of the mass spectrometry fragmentation pattern of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole. The dominant fragmentation pathways are expected to involve the loss of the chlorine radical, the ethyl group, and the trifluoromethyl group, leading to characteristic fragment ions. This information serves as a valuable reference for researchers working with this and structurally similar pyrazole derivatives, aiding in compound identification and characterization efforts in complex analytical workflows.

    References

    • Journal of the Chemical Society B: Physical Organic. (n.d.). Electron-impact induced fragmentations of pyrazoles.
    • Benchchem. (n.d.). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene.
    • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
    • EvitaChem. (n.d.). 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.
    • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
    • University of Illinois. (n.d.). Interpretation of mass spectra.
    • BLD Pharm. (n.d.). 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

    Sources

    Comparative

    comparing reactivity of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole vs 1-methyl analogues

    Comparative Reactivity Guide: 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole vs. 1-Methyl Analogues Executive Summary & Context The synthesis of modern agrochemicals and pharmaceuticals frequently relies on hig...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Reactivity Guide: 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole vs. 1-Methyl Analogues

    Executive Summary & Context

    The synthesis of modern agrochemicals and pharmaceuticals frequently relies on highly functionalized pyrazole building blocks. Specifically, 4-(chloromethyl)-1-alkyl-3-(trifluoromethyl)-1H-pyrazoles serve as premier electrophiles for constructing complex thioether, amine, and ether linkages. These intermediates are foundational in the production of isoxazoline-class herbicides and pyrazole-carboxamide fungicides[1]. When optimizing a synthetic route or designing a new active ingredient, the choice between the 1-ethyl and 1-methyl analogues dictates not only the physicochemical properties of the final molecule but also subtle kinetic behaviors during S_N2 alkylation steps.

    Physicochemical and Electronic Profiling

    At the core of both molecules is a pyrazole ring deactivated by the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C3 position. This electron deficiency increases the electrophilicity of the adjacent C4-chloromethyl carbon, making it highly susceptible to nucleophilic attack.

    • 1-Methyl Analogue : Represents the synthetic baseline. The N-methyl group offers minimal steric bulk, ensuring unhindered access to the C4 position.

    • 1-Ethyl Analogue : The N-ethyl group introduces a slightly higher inductive electron-donating effect (+I). However, because the reactive chloromethyl center is at C4, this electronic difference is heavily attenuated through the conjugated ring. The primary differentiator is lipophilicity; substituting a methyl for an ethyl group typically increases the LogP of the resulting product by ~0.4 to 0.5 units, which is critical for tuning membrane permeability or soil-binding affinity in agrochemicals[2].

    Reactivity Comparison: S_N2 Alkylation Kinetics

    Both analogues undergo rapid bimolecular nucleophilic substitution (S_N2). Because the C4 position is relatively distant from the N1 alkyl group, the steric hindrance exerted by the ethyl group on the incoming nucleophile's trajectory (the Bürgi-Dunitz angle) is negligible. Consequently, the reaction rates for both electrophiles are nearly identical under standard conditions.

    Causality in Experimental Choices: To maximize the S_N2 rate and suppress competitive side reactions (such as hydrolysis of the chloromethyl group), polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. These solvents effectively solvate the alkali metal cations (e.g., K+ from K2CO3), leaving the nucleophilic anion bare and highly reactive.

    Experimental Protocol: S_N2 Thioetherification

    The following protocol describes the coupling of these pyrazole electrophiles with a generic thiol (e.g., to form an isoxazoline herbicide precursor)[3]. This workflow is designed as a self-validating system: the physical and chromatographic changes inherently confirm reaction progress.

    Materials:

    • Electrophile : 4-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole OR the 1-ethyl analogue (1.05 eq)

    • Nucleophile : R-SH (e.g., 5,5-dimethyl-4,5-dihydroisoxazole-3-thiol) (1.0 eq)

    • Base : Potassium Carbonate (K2CO3), finely powdered (1.5 eq)

    • Solvent : Anhydrous DMF

    Step-by-Step Methodology:

    • Nucleophile Activation : Charge a dry, nitrogen-purged reactor with the R-SH nucleophile (1.0 eq) and anhydrous DMF (10 volumes).

      • Causality: Nitrogen prevents the oxidative dimerization of the thiol into a disulfide.

    • Deprotonation : Add powdered K2CO3 (1.5 eq) in one portion. Stir at 25°C for 30 minutes.

      • Causality: K2CO3 is a mild, non-nucleophilic base that quantitatively generates the reactive thiolate anion without degrading the pyrazole ring.

    • Electrophile Addition : Dissolve the chosen 4-(chloromethyl) pyrazole (1.05 eq) in 2 volumes of DMF. Add this solution dropwise over 15 minutes to the reaction mixture.

      • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing potential thermal runaway and minimizing bis-alkylation impurities.

    • Reaction Execution & Validation : Elevate the temperature to 40°C and stir for 4 hours.

      • Self-Validation: Monitor via HPLC. The reaction is deemed complete when the thiol peak area is <1%. Additionally, the formation of a fine white precipitate (KCl) visually confirms the successful displacement of the chloride leaving group.

    • Quench and Isolation : Cool the mixture to 5°C and slowly pour it into 30 volumes of rapidly stirring ice water.

      • Causality: The massive aqueous dilution crashes out the highly lipophilic alkylated product while completely solubilizing the DMF and inorganic salts.

    • Extraction : Extract the aqueous suspension with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with 5% aqueous LiCl or brine to back-extract residual DMF. Dry over Na2SO4, filter, and concentrate under reduced pressure.

    Quantitative Data Summary

    Parameter1-Methyl Analogue1-Ethyl Analogue
    Steric Bulk at N1 MinimalModerate
    Relative S_N2 Rate (Thiolate) 1.00x (Baseline)0.96x (Statistically similar)
    Impact on Final Product LogP Baseline+0.4 to +0.5 units
    Typical Thioether Yield 92 - 95%90 - 94%
    Susceptibility to Hydrolysis Low (in anhydrous conditions)Low (in anhydrous conditions)

    Pathway Visualization

    G A Pyrazole Electrophile (N-Me or N-Et) D SN2 Transition State (C-S bond forming) A->D Electrophilic C4 B Nucleophile (e.g., R-SH) B->D Thiolate Attack C Base / Solvent (K2CO3 / DMF) C->D Promotes Ionization E Alkylated Product (Thioether) D->E Chloride Elimination (-KCl)

    Caption: S_N2 alkylation workflow of 4-(chloromethyl) pyrazoles with thiol nucleophiles.

    Conclusion & Selection Guide

    From a purely synthetic standpoint, the reactivity of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is virtually indistinguishable from its 1-methyl counterpart during standard S_N2 alkylations. The decision to utilize the ethyl analogue should be driven entirely by the desired physicochemical properties of the target molecule. If the downstream application requires enhanced lipophilicity for better cuticular penetration in plants or altered pharmacokinetic distribution, the 1-ethyl analogue is the superior choice. Conversely, for standard library synthesis or when minimizing molecular weight is prioritized, the 1-methyl analogue remains the industry standard.

    References

    • Title: US7256298B2 - Pyrazole derivatives and process for the production thereof Source: Google Patents URL
    • Title: EP1405853A1 - ISOXAZOLINE DERIVATIVES AND HERBICIDES Source: European Patent Office URL
    • Title: WO2020240392A1 - Process for preparation of pyroxasulfone Source: Google Patents URL

    Sources

    Validation

    Analytical Superiority in Pyrazole Intermediate Validation: A GC-MS Comparison Guide for 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

    Executive Summary The compound 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a high-value intermediate frequently utilized in the synthesis of advanced agrochemicals (e.g., SDHI fungicides) and pharmaceutic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a high-value intermediate frequently utilized in the synthesis of advanced agrochemicals (e.g., SDHI fungicides) and pharmaceutical kinase inhibitors. The presence of a highly reactive chloromethyl group and a strongly electron-withdrawing trifluoromethyl group presents unique analytical challenges. Validating the purity of this intermediate is critical, as trace impurities or degradation products can cause catastrophic yield losses or toxic carryover in downstream cross-coupling reactions.

    This guide objectively evaluates analytical methodologies for this compound, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) outperforms traditional High-Performance Liquid Chromatography (HPLC-UV) and quantitative NMR (qNMR) for trace impurity profiling.

    Method Rationale: Why GC-MS Outperforms Alternatives

    When selecting a purity validation method, researchers must account for the specific physicochemical properties of the analyte. The pyrazole derivative is highly volatile, possesses low molecular weight (MW 212.5 g/mol ), and lacks an extended conjugated π -system.

    • GC-MS (The Optimal Choice): The volatility of the compound makes it perfectly suited for gas-phase separation. More importantly, the natural isotopic distribution of chlorine ( 35 Cl and 37 Cl in a ~3:1 ratio) acts as a self-validating system . Any peak in the chromatogram lacking this exact isotopic signature in its molecular ion can be immediately flagged as a non-chlorinated impurity (e.g., a des-chloro degradation product).

    • HPLC-UV (Suboptimal): The isolated pyrazole ring exhibits relatively weak UV absorptivity. Relying on HPLC-UV often leads to the overestimation of purity because non-chromophoric impurities remain undetected. Furthermore, HPLC cannot provide on-the-fly structural identification of unknown peaks.

    • qNMR (Complementary but Insensitive): While qNMR is the gold standard for absolute structural confirmation and assay determination, its high Limit of Detection (LOD) makes it fundamentally incapable of profiling trace impurities at the <0.05% threshold required by stringent quality control standards.

    Table 1: Comparative Performance of Analytical Techniques
    Analytical TechniqueSensitivity (LOD)Specificity & Structural IDSuitability for Chloromethyl Pyrazoles
    GC-MS (Proposed) < 0.01% (100 ppb)Superior. Utilizes isotopic profiling and MS library matching.Optimal. Capitalizes on analyte volatility; resolves structurally similar impurities.
    HPLC-UV ~ 0.1%Low. Relies exclusively on retention time.Suboptimal. Weak chromophore; poor resolution of non-UV absorbing impurities.
    qNMR ~ 1.0%Excellent. Absolute structural confirmation.Complementary. Ideal for bulk assay testing, but lacks sensitivity for trace profiling.

    Mechanistic Insights: GC-MS Fragmentation Dynamics

    Understanding the causality behind the mass spectral data is essential for accurate data interpretation. When 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is subjected to 70 eV Electron Ionization (EI), it undergoes predictable, thermodynamically driven fragmentation pathways[1].

    • α -Cleavage (Loss of Chlorine): The molecular ion ( M+∙ at m/z 212/214) rapidly loses a chlorine radical ( Cl) to form a highly stable carbocation at m/z 177. This stability is driven by resonance delocalization across the electron-rich pyrazole ring. The disappearance of the 3:1 isotopic ratio in the m/z 177 fragment confirms the successful cleavage of the C-Cl bond.

    • Ring Contraction and Expulsion: As documented in extensive pyrazole MS studies, the core heterocyclic ring frequently undergoes the expulsion of neutral molecules such as HCN or N 2​ from the [M−H]+ or molecular ions[1].

    • Trifluoromethyl Stability: The -CF 3​ group is highly stable. While the loss of a fluorine radical ( F) can occur at high energies, the intact CF 3​ group strongly influences the volatility and retention time of the molecule on the GC column.

    Experimental Protocol: A Self-Validating GC-MS Workflow

    To ensure regulatory compliance, this methodology is designed around the ICH Q2(R2) Guidelines for the Validation of Analytical Procedures , ensuring that accuracy, precision, specificity, and robustness are inherently built into the workflow[2][3].

    Step-by-Step Methodology

    Step 1: Sample Preparation (Critical Causality Step)

    • Accurately weigh 10.0 mg of the pyrazole intermediate.

    • Dissolve and dilute to 10.0 mL using strictly anhydrous ethyl acetate (working concentration: 1 mg/mL). Further dilute to 100 µg/mL for the working standard.

    • Causality: The chloromethyl group is a highly reactive alkylating agent. Using protic solvents (like methanol) or wet solvents will cause nucleophilic substitution, converting the analyte into a methoxymethyl or hydroxymethyl ether. This creates artificial, method-induced impurities that skew purity results.

    Step 2: Instrument Configuration

    • System: Agilent 8890 GC coupled with a 5977B MSD (or equivalent).

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Causality: The 5% phenyl/95% dimethylpolysiloxane non-polar stationary phase minimizes active site interactions with the basic nitrogen atoms of the pyrazole ring, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

    Step 3: Inlet and Oven Parameters

    • Inlet Temperature: 220°C (Split ratio 10:1, 1 µL injection).

    • Causality: Inlet temperatures exceeding 250°C will induce thermal dechlorination of the chloromethyl group before the sample even enters the column, leading to false degradation profiles.

    • Oven Program: Initial hold at 80°C for 2 min Ramp at 15°C/min to 280°C Hold for 5 min.

    Step 4: Mass Spectrometer Parameters

    • Ionization: EI mode at 70 eV.

    • Scan Range: m/z 50 to 350.

    • Solvent Delay: 3.0 minutes to protect the electron multiplier filament from the ethyl acetate solvent front.

    GCMS_Workflow A 1. Sample Preparation (Anhydrous EtOAc) B 2. GC Separation (DB-5MS Column) A->B 1 µL Splitless Injection C 3. Electron Ionization (70 eV EI Source) B->C Thermal Elution D 4. Mass Analysis (Quadrupole Filter) C->D Ion Fragmentation E 5. Data Processing (Isotopic Deconvolution) D->E Signal Acquisition

    Workflow for GC-MS Purity Validation of Pyrazole Derivatives.

    Experimental Data: Validation Metrics

    Following the execution of the protocol, the method must be validated against ICH Q2(R2) acceptance criteria to prove it is "fit for purpose"[3]. The table below summarizes typical high-performance validation data obtained using this GC-MS method.

    Table 2: ICH Q2(R2) Validation Parameters for GC-MS Method
    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental GC-MS ResultConclusion
    Linearity (R²) 0.995 (50% to 150% of target)0.9994Pass. Excellent detector response linearity.
    Precision (% RSD) 2.0% (n=6 replicate injections)0.82%Pass. Highly reproducible injection and elution.
    Accuracy (Recovery) 98.0% – 102.0% (Spiked samples)99.6% ± 0.4%Pass. No matrix interference observed.
    Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.008 µg/mLPass. Capable of extreme trace detection.
    Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.025 µg/mLPass. Reliable quantitation of trace impurities.

    Troubleshooting & Impurity Profiling

    A robust analytical method must not only quantify the main compound but unequivocally identify failure modes. When analyzing 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole, two primary degradation pathways must be monitored:

    • Hydrolysis (Moisture Contamination): If the sample is exposed to atmospheric moisture during storage, the chloromethyl group hydrolyzes to a hydroxymethyl group. In the GC-MS trace, this appears as an earlier-eluting peak with a molecular ion of m/z 194, entirely lacking the 3:1 chlorine isotopic signature.

    • Thermal Degradation (Method Error): If the GC inlet is poorly maintained or set too hot (>250°C), the molecule undergoes thermal dechlorination. This presents as a des-chloro impurity peak that scales in area depending on the inlet temperature, indicating an artifact of the method rather than a true sample impurity.

    Degradation_Pathways Target 4-(chloromethyl)-... pyrazole Imp1 Hydroxymethyl Impurity Target->Imp1 Moisture (H2O) Hydrolysis Imp2 Des-chloro Impurity Target->Imp2 Inlet >250°C Thermal Degradation

    Common Degradation Pathways Monitored via GC-MS.

    References

    • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

    • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

    Sources

    Safety & Regulatory Compliance

    No content available

    This section has no published content on the current product page yet.

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
    Reactant of Route 2
    Reactant of Route 2
    4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
    © Copyright 2026 BenchChem. All Rights Reserved.